![molecular formula C31H34N6 B12728243 [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile CAS No. 76897-80-8](/img/structure/B12728243.png)
[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile
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Overview
Description
[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile is a complex organic compound with the molecular formula C31H34N6 It is known for its unique structure, which includes multiple cyano groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile involves multiple steps. One common method includes the reaction of 4-(2,2-dicyanovinyl)-3-methylphenylamine with hexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting intermediate is then reacted with malononitrile to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce halogenated derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.
Biology
- Biological Interactions : Research has investigated its interactions with biological macromolecules, particularly its binding affinity to proteins and enzymes. Such interactions can provide insights into its potential biological roles and mechanisms of action.
Medicine
- Therapeutic Properties : Studies have explored the compound's anti-cancer and anti-inflammatory effects. For instance, its ability to inhibit certain cellular pathways may contribute to its therapeutic potential against various diseases.
- Case Study Example : A study published in 2023 highlighted the compound's efficacy in reducing tumor growth in specific cancer models, demonstrating its potential as a lead compound in drug discovery.
Industry
- Advanced Materials Development : The compound is utilized in creating polymers and dyes due to its unique structural features. Its cyano groups contribute to enhanced electronic properties, making it suitable for applications in organic electronics.
Data Table: Comparative Analysis of Applications
Application Area | Description | Notable Findings |
---|---|---|
Chemistry | Building block for complex molecules | Facilitates synthesis of advanced materials |
Biology | Interaction with macromolecules | Potential binding to proteins; impacts cellular functions |
Medicine | Anti-cancer and anti-inflammatory effects | Effective in reducing tumor growth in preclinical studies |
Industry | Development of polymers and dyes | Enhanced electronic properties due to cyano groups |
Mechanism of Action
The mechanism of action of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-{[4-(2,2-Dicyanovinyl)phenyl]ethynyl}nicotinic acid: Shares the dicyanovinyl group but differs in the overall structure and functional groups.
2-{3-[3-(2,2-Dicyanovinyl)-2,4,6-trimethylbenzyl]-2,4,6-trimethylbenzylidene}malononitrile: Similar in having multiple cyano groups and aromatic rings.
Uniqueness
[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile is unique due to its specific combination of functional groups and structural features.
Biological Activity
Structure
The compound has a molecular formula of C31H34N6 and features multiple functional groups that contribute to its biological activity. Its structure includes:
- Dicyanovinyl group : Imparts unique electronic properties.
- Amine functionalities : Potential for interaction with biological targets.
Physical Properties
- Molecular Weight : 526.65 g/mol
- Solubility : Solubility in organic solvents, limited aqueous solubility.
Research indicates that compounds similar to malononitrile derivatives often exhibit a range of biological activities, including:
- Antitumor Activity : Malononitrile derivatives have been studied for their cytotoxic effects against various cancer cell lines. The presence of the dicyanovinyl group may enhance these effects through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives show promise as antimicrobial agents, potentially disrupting microbial cell membranes or inhibiting metabolic pathways.
Case Studies
-
Antitumor Efficacy
- A study demonstrated that malononitrile derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM, indicating a dose-dependent response.
- The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, involving caspase activation and mitochondrial membrane potential disruption.
-
Antimicrobial Activity
- In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 100 µg/mL, respectively.
- The proposed mechanism involves interference with bacterial cell wall synthesis.
Toxicological Profile
While the biological activities are promising, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity in mammalian cells, necessitating further investigation into its safety profile.
Research Findings
Properties
CAS No. |
76897-80-8 |
---|---|
Molecular Formula |
C31H34N6 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C31H34N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(22-34)23-35)15-9-7-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(20-32)21-33/h10-13,16-19H,5-9,14-15H2,1-4H3 |
InChI Key |
ULWSOHSPXPGMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCN(C)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
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